molecular formula C7H5ClN2O3 B12998315 1-(3-Chloro-5-nitropyridin-2-yl)ethanone

1-(3-Chloro-5-nitropyridin-2-yl)ethanone

Cat. No.: B12998315
M. Wt: 200.58 g/mol
InChI Key: LURLBFMUQWAEJI-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-nitropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring, and an ethanone group attached to the second position of the ring.

Preparation Methods

The synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)ethanone typically involves the nitration of 3-chloropyridine followed by acylation. One common method involves the reaction of 3-chloropyridine with nitric acid to introduce the nitro group, followed by the reaction with acetic anhydride to form the ethanone derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-nitropyridin-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity .

Comparison with Similar Compounds

1-(3-Chloro-5-nitropyridin-2-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(3-chloro-5-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3

InChI Key

LURLBFMUQWAEJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl

Origin of Product

United States

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